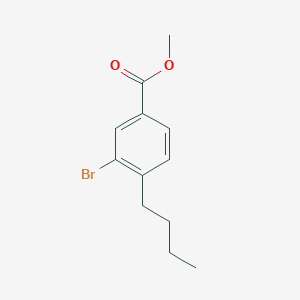Methyl 3-bromo-4-butylbenzoate
CAS No.: 1131594-06-3
Cat. No.: VC8208571
Molecular Formula: C12H15BrO2
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1131594-06-3 |
|---|---|
| Molecular Formula | C12H15BrO2 |
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | methyl 3-bromo-4-butylbenzoate |
| Standard InChI | InChI=1S/C12H15BrO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | CXVMYUSXBIHDNX-UHFFFAOYSA-N |
| SMILES | CCCCC1=C(C=C(C=C1)C(=O)OC)Br |
| Canonical SMILES | CCCCC1=C(C=C(C=C1)C(=O)OC)Br |
Introduction
Key Findings
Methyl 3-bromo-4-butylbenzoate (CAS: 1131594-06-3) is a brominated aromatic ester with a molecular formula of and a molar mass of 271.15 g/mol. It features a bromine atom at the 3-position and a butyl group at the 4-position of the benzoate ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, offering unique reactivity due to its halogen and alkyl substituents .
Chemical and Structural Properties
Molecular Characteristics
The structure of methyl 3-bromo-4-butylbenzoate comprises a benzene ring substituted with a bromine atom, a butyl chain, and a methyl ester group. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 271.15 g/mol | |
| Storage Conditions | 2–8°C | |
| Solubility | Soluble in organic solvents |
The bromine atom enhances electrophilic substitution reactivity, while the butyl group influences lipophilicity and steric effects .
Synthesis and Industrial Production
Synthetic Routes
Methyl 3-bromo-4-butylbenzoate is typically synthesized via a two-step process:
-
Bromination: A precursor such as methyl 4-butylbenzoate undergoes electrophilic aromatic bromination using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ) .
-
Esterification: The resulting brominated acid is esterified with methanol under acidic conditions .
Representative Reaction:
Industrial-Scale Production
Industrial methods prioritize efficiency and yield using continuous flow reactors. Automated systems maintain optimal temperatures (20–40°C) and pressures (0.5 MPa), achieving purities >95% .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing bioactive molecules. For example, it facilitates the development of kinase inhibitors and antimicrobial agents by enabling selective functionalization .
Agrochemical Development
Its bromine and butyl groups enhance binding to pest-specific enzymes, making it valuable in pesticide synthesis .
Materials Science
The ester’s stability and solubility profile support its use in polymer cross-linking and liquid crystal formulations .
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| Methyl 3-bromo-4-methylbenzoate | Methyl at 4-position | Lower steric hindrance, higher reactivity |
| Methyl 3-chloro-4-butylbenzoate | Chlorine at 3-position | Reduced electrophilicity |
| Methyl 4-bromo-3-butylbenzoate | Bromine at 4-position | Altered regioselectivity in reactions |
The butyl group in methyl 3-bromo-4-butylbenzoate enhances solubility in nonpolar solvents compared to methyl or tert-butyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume